molecular formula C15H17N3O4 B6079348 5-(1,3-benzodioxol-5-yloxymethyl)-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide

5-(1,3-benzodioxol-5-yloxymethyl)-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6079348
M. Wt: 303.31 g/mol
InChI Key: CZJIZTHHRBWUNE-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yloxymethyl)-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a pyrazole ring, and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yloxymethyl)-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . The pyrazole ring is then introduced via a cyclization reaction, followed by the attachment of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yloxymethyl)-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

5-(1,3-benzodioxol-5-yloxymethyl)-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yloxymethyl)-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The pathways involved often include modulation of cellular signaling and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(1,3-benzodioxol-5-yloxymethyl)-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide apart is its combination of a benzodioxole moiety with a pyrazole ring and a carboxamide group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yloxymethyl)-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-18(2)15(19)12-6-10(16-17-12)8-20-11-4-5-13-14(7-11)22-9-21-13/h4-7H,3,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJIZTHHRBWUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=NNC(=C1)COC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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